Product packaging for 2,3,4-Trifluorophenyl isothiocyanate(Cat. No.:CAS No. 119474-40-7)

2,3,4-Trifluorophenyl isothiocyanate

Cat. No.: B049917
CAS No.: 119474-40-7
M. Wt: 189.16 g/mol
InChI Key: KTNHZGZWGZUKGE-UHFFFAOYSA-N
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Description

Overview of Isothiocyanate Chemistry in Research Contexts

The isothiocyanate functional group is highly reactive, particularly towards nucleophiles such as amines, alcohols, and thiols. This reactivity allows for the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively. This versatility makes isothiocyanates crucial building blocks in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. In the realm of biochemistry, isothiocyanates are known for their ability to interact with biological macromolecules, which has led to their investigation as potential therapeutic agents and chemical probes.

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. ontosight.ai These attributes have made fluorinated compounds indispensable in the development of pharmaceuticals and agrochemicals. For instance, many modern drugs and crop protection agents incorporate fluorine to improve their efficacy and pharmacokinetic profiles.

Positioning of 2,3,4-Trifluorophenyl Isothiocyanate within Advanced Research Domains

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a snapshot of its chemical identity.

PropertyValue
Molecular Formula C₇H₂F₃NS
Molecular Weight 189.16 g/mol
CAS Number 119474-40-7

Data sourced from calpaclab.com

Synthesis of this compound

The synthesis of isothiocyanates can be achieved through various chemical routes. A common method involves the reaction of a primary amine with a thiocarbonylating agent. For aryl isothiocyanates, including fluorinated derivatives, a typical starting material is the corresponding aniline (B41778).

While multiple synthetic strategies exist for isothiocyanates, a prevalent approach for preparing this compound starts from 2,3,4-trifluoroaniline (B1293922). This method generally involves the reaction of the aniline with thiophosgene (B130339) or a less hazardous equivalent to introduce the isothiocyanate functionality. rsc.org The reaction proceeds via the formation of a dithiocarbamate (B8719985) intermediate, which is then decomposed to yield the final isothiocyanate product. The trifluorinated aromatic ring is generally stable under these reaction conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2F3NS B049917 2,3,4-Trifluorophenyl isothiocyanate CAS No. 119474-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-trifluoro-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNHZGZWGZUKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N=C=S)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375352
Record name 2,3,4-Trifluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119474-40-7
Record name 2,3,4-Trifluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Trifluorophenyl isothiocyanate
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Synthetic Methodologies and Route Development for 2,3,4 Trifluorophenyl Isothiocyanate

Established Synthetic Pathways to Aryl Isothiocyanates

The traditional synthesis of aryl isothiocyanates, including 2,3,4-Trifluorophenyl isothiocyanate, predominantly relies on the conversion of the corresponding primary amine, in this case, 2,3,4-trifluoroaniline (B1293922). These methods typically involve the formation of a dithiocarbamate (B8719985) intermediate, which is subsequently decomposed to yield the target isothiocyanate. nih.govthieme-connect.com

Reaction of Anilines with Carbon Disulfide and Subsequent Desulfurization

A cornerstone in aryl isothiocyanate synthesis is the reaction of a primary aniline (B41778) with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. chemrxiv.orgnih.gov This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product. nih.gov For the synthesis of this compound, 2,3,4-trifluoroaniline is first reacted with carbon disulfide in the presence of a base like triethylamine (B128534) to produce triethylammonium (B8662869) N-(2,3,4-trifluorophenyl)dithiocarbamate. prepchem.com This salt is then treated with a desulfurization agent, such as ethyl chloroformate, to facilitate the elimination of a sulfur atom and form the isothiocyanate. nih.govprepchem.com

The choice of base and solvent can be critical for the initial formation of the dithiocarbamate salt, particularly for electron-deficient anilines. beilstein-journals.org Inorganic bases in aqueous systems have been shown to be efficient for this conversion. beilstein-journals.org

Table 1: Comparison of Desulfurizing Agents for Dithiocarbamate Decomposition

Desulfurizing Agent Typical Reaction Conditions Advantages Disadvantages Citations
Ethyl Chloroformate Organic solvent, often with a tertiary amine base Effective for a range of substrates Uses chloroformates which can be hazardous nih.govprepchem.commdpi.com
Tosyl Chloride Organic solvent (e.g., CH₂Cl₂), amine base (e.g., Et₃N) Readily available, efficient Can require careful control of conditions nih.govmdpi.comorganic-chemistry.org
Lead Nitrate Biphasic or aqueous systems Historically used, effective High toxicity due to lead nih.govthieme-connect.com
Hydrogen Peroxide Aqueous or biphasic systems "Green" oxidant, water as byproduct Can lead to side reactions if not controlled nih.govmdpi.com

| Sodium Persulfate | Aqueous conditions | Safer alternative, simple workup | May require specific pH conditions | nih.govrsc.org |

Utilization of Cyanuric Chloride as a Desulfurization Reagent

Cyanuric chloride (trichloro-1,3,5-triazine, TCT) has been established as an effective desulfurizing reagent in a one-pot process for preparing aryl isothiocyanates. beilstein-journals.orgnih.gov In this methodology, the dithiocarbamate salt is generated in situ from the aniline and carbon disulfide. Subsequently, a solution of cyanuric chloride is added, which promotes the desulfurization to form the isothiocyanate. beilstein-journals.org This method is particularly advantageous for the synthesis of highly electron-deficient aromatic isothiocyanates, making it a suitable pathway for producing this compound. beilstein-journals.orgmdpi.com The reactions are typically carried out at low temperatures (e.g., 0 °C) and can result in excellent yields. beilstein-journals.org

Comparison with Traditional Thiophosgene-Based Methods

The historical method of choice for synthesizing isothiocyanates involved the direct reaction of a primary amine with thiophosgene (B130339) (CSCl₂). mdpi.comresearchgate.netontosight.ai While effective, this method is severely limited by the extreme toxicity of thiophosgene, which is hazardous by all routes of administration. nih.govcbijournal.com The desire to avoid such dangerous reagents has driven the development of alternative, safer methods. nih.gov

The pathways involving carbon disulfide are considered significantly safer alternatives. nih.gov While carbon disulfide itself is toxic and highly flammable, it is less acutely hazardous than thiophosgene. Reagents like triphosgene, a solid and safer-to-handle phosgene (B1210022) equivalent, have also been used, but it remains a highly toxic substance. nih.govtandfonline.com The CS₂-based methods, particularly when paired with modern, less toxic desulfurizing agents, offer a more practical and safer approach for laboratory and industrial-scale synthesis. chemrxiv.orgorganic-chemistry.org

Table 2: Comparison of Thiophosgene vs. CS₂-Based Synthetic Routes

Feature Thiophosgene Method Carbon Disulfide (CS₂) Method Citations
Primary Reagent Thiophosgene (CSCl₂) Carbon Disulfide (CS₂) mdpi.comresearchgate.net
Toxicity Extremely high, toxic by all routes High, flammable, but less acutely toxic than thiophosgene nih.govcbijournal.com
Procedure Typically a one-step reaction of amine with CSCl₂ Two-step, one-pot: dithiocarbamate formation then desulfurization beilstein-journals.orgresearchgate.net
Byproducts Hydrochloric acid Varies with desulfurizing agent (e.g., COS, HCl) tandfonline.com
Safety Profile Requires stringent containment and handling procedures Requires good ventilation and standard precautions for flammable liquids nih.gov

| Versatility | Broad applicability | Very broad, with many desulfurizing agents available for different substrates | nih.govchemrxiv.org |

Novel and Green Chemistry Approaches in Isothiocyanate Synthesis

Recent advancements in synthetic chemistry have focused on developing more environmentally benign processes. These "green" approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.

One-Pot Processes under Aqueous Conditions

A significant step towards a greener synthesis of isothiocyanates is the development of one-pot processes conducted in water. beilstein-journals.orgnih.gov This approach avoids the use of volatile and often toxic organic solvents. rsc.org In a typical procedure, the primary amine, carbon disulfide, and an inorganic base such as potassium carbonate are mixed in water to generate the dithiocarbamate salt. beilstein-journals.org The desulfurizing agent, for instance, cyanuric chloride or sodium persulfate, is then added directly to the aqueous mixture to produce the isothiocyanate in good to excellent yields. beilstein-journals.orgrsc.org This method is not only environmentally friendly but also economical and suitable for large-scale production. beilstein-journals.orgnih.gov The use of aqueous conditions has proven effective for a wide range of primary alkyl and aryl amines, including electron-deficient substrates. beilstein-journals.org

Mechanochemical Synthesis

Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, represents a solvent-free approach to isothiocyanate synthesis. nih.gov In this method, the aniline is milled with carbon disulfide and a solid base, such as potassium hydroxide. nih.gov The mechanical energy promotes the formation of the dithiocarbamate intermediate and its subsequent decomposition to the isothiocyanate. This solvent-free technique is rapid, efficient, and minimizes waste. nih.govacs.org While the reaction is fastest for anilines with electron-donating groups, anilines with electron-withdrawing substituents, such as 2,3,4-trifluoroaniline, can also be converted, albeit with longer milling times. nih.gov

Electrochemical Synthesis Methods

Electrochemical methods represent an emerging field in the synthesis of isothiocyanates, offering potential advantages such as the avoidance of harsh chemical oxidants. nih.gov While specific electrochemical protocols for the direct synthesis of this compound are not extensively detailed in current literature, general strategies for isothiocyanation through electrolysis have been explored. chemrxiv.org One such approach involves the electrochemical benzylic C(sp3)-H isothiocyanation, which provides a highly chemo- and site-selective method for creating isothiocyanate derivatives under external oxidant-free conditions. nih.gov These types of reactions highlight the potential for developing cleaner, catalyst-free synthetic routes. Further research could adapt these principles to aryl C-H or other functional groups for the synthesis of aromatic isothiocyanates like the target compound.

Isothiocyanation of Non-Nitrogen Functional Groups

Traditionally, isothiocyanates are synthesized from primary amines. However, recent advancements have focused on methods starting from non-nitrogen functional groups, which can offer alternative synthetic pathways and broader substrate compatibility. rsc.org

One notable method is the sulfurization of isocyanides. nih.gov This approach converts isocyanides to their corresponding isothiocyanates using elemental sulfur. The reaction can be catalyzed by amine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), allowing the process to proceed under moderate temperatures (e.g., 40 °C). nih.gov This catalytic reaction has been optimized for sustainability, utilizing more benign solvents. nih.gov The versatility of this method has been demonstrated with a range of aliphatic and aromatic isocyanides, tolerating various functional groups like ethers, esters, and thioethers. nih.gov

Table 1: Examples of Isocyanide Sulfurization This table is illustrative of the general method and not specific to this compound.

Isocyanide SubstrateCatalystSolventYield (%)
Benzyl (B1604629) isocyanideDBU (2 mol%)Cyrene™94
Phenyl isocyanideDBU (5 mol%)Cyrene™95
4-Methoxyphenyl isocyanideDBU (5 mol%)Cyrene™85

Data sourced from Meier, M. et al., 2021. nih.gov

This route provides a valuable alternative to amine-based syntheses, particularly when the corresponding isocyanide precursor is more readily accessible or when the amine is sensitive to traditional isothiocyanation reagents. rsc.orgnih.gov

Optimization of Reaction Conditions for Electron-Deficient Arylamines

The synthesis of isothiocyanates from electron-deficient arylamines, such as 2,3,4-trifluoroaniline, presents a significant challenge. The reduced nucleophilicity of the amino group makes the initial reaction with carbon disulfide to form a dithiocarbamate salt difficult. nih.gov Consequently, optimization of reaction conditions is crucial for achieving high yields. nih.govbeilstein-journals.org

A common strategy involves a two-step process where the dithiocarbamate salt is first generated from the amine and carbon disulfide (CS₂) in the presence of a base, followed by desulfurization to yield the isothiocyanate. beilstein-journals.org For electron-deficient substrates, this often requires more forcing conditions than for electron-rich amines. Key optimization parameters include the choice of solvent, temperature, and the desulfurizing agent. nih.govbeilstein-journals.org

Research has shown that for electron-deficient anilines, a mixture of an organic co-solvent like N,N-dimethylformamide (DMF) with water can be beneficial. nih.govbeilstein-journals.org The organic solvent improves the solubility of the arylamine, facilitating the formation of the dithiocarbamate intermediate. nih.gov Furthermore, a higher reaction temperature (e.g., 40 °C) and an excess of CS₂ are often necessary to drive the initial conversion. nih.govbeilstein-journals.org

One effective protocol uses potassium carbonate (K₂CO₃) as the base and cyanuric chloride (TCT) as the desulfurizing agent in a one-pot process. nih.gov The conditions are specifically adapted for challenging substrates.

Table 2: Optimized Conditions for Electron-Deficient Aryl Isothiocyanates

Arylamine SubstrateCS₂ (equiv.)Reaction Time (h)Yield (%)
4-Fluoroaniline3.01281
4-Chloroaniline3.01285
4-Bromoaniline3.01288
4-(Trifluoromethyl)aniline5.02475
4-Cyanoaniline5.02472

Reaction Conditions: Arylamine (20 mmol), K₂CO₃ (2 equiv.), CS₂, in DMF/H₂O (5 mL/20 mL) at 40°C. Desulfurization with TCT. nih.govData sourced from Wu, X. et al., 2012. nih.gov

Another versatile method employs phenyl chlorothionoformate. While a one-pot process is effective for electron-rich amines, a two-step approach is necessary for electron-deficient ones. organic-chemistry.org This two-step process, which involves the formation of an intermediate thiocarbamate followed by deprotection, achieves high yields (up to 99%) for a broad range of substrates, including those with halogen and nitro substituents. organic-chemistry.org

Considerations for Laboratory and Industrial Scale-Up

Transitioning a synthetic protocol from the laboratory to an industrial scale requires careful consideration of factors such as reagent toxicity, cost, operational simplicity, and purification methods. beilstein-journals.org Traditional reagents like thiophosgene are highly toxic, prompting the development of safer alternatives. organic-chemistry.org

Methods utilizing reagents like cyanuric chloride or phenyl chlorothionoformate in one-pot or two-step processes are designed to be practical and scalable. beilstein-journals.orgorganic-chemistry.org For instance, a one-pot synthesis of phenyl isothiocyanate using aqueous conditions was successfully scaled to a 1-mole level. beilstein-journals.org A key advantage noted was the ability to isolate the final product conveniently through vacuum distillation, which is a significant benefit for large-scale production as it avoids laborious chromatographic purification. beilstein-journals.org

The development of synthetic procedures in aqueous media is another critical aspect of green and industrial chemistry. rsc.org A method using sodium persulfate (Na₂S₂O₈) as a desulfurizing agent in water has been developed for both alkyl and aryl amines. rsc.org This approach is not only environmentally friendly but also allows for simple and practical purification procedures that are independent of column chromatography, making it suitable for large-scale preparation. rsc.org The robustness of such methods is demonstrated by their tolerance of a wide variety of functional groups. rsc.org These scalable, chromatography-free, and environmentally conscious methods are essential for the efficient and economical industrial production of this compound and related compounds.

Chemical Reactivity, Transformation, and Reaction Mechanism Studies

Nucleophilic Addition Reactions of the Isothiocyanate Group

The carbon atom of the isothiocyanate group (-N=C=S) in 2,3,4-Trifluorophenyl isothiocyanate is highly electrophilic and readily undergoes addition reactions with a variety of nucleophiles. These reactions are fundamental to the synthesis of a wide array of derivatives.

Formation of Thiourea (B124793) Derivatives with Amines

The reaction of this compound with primary and secondary amines is a classic example of nucleophilic addition, leading to the formation of N,N'-disubstituted or N,N',N'-trisubstituted thiourea derivatives. The general mechanism involves the attack of the amine nitrogen on the central carbon of the isothiocyanate group, followed by proton transfer to the nitrogen atom of the isothiocyanate.

This reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or tert-butanol, and often proceeds with high yields. The resulting N-(2,3,4-trifluorophenyl)thiourea derivatives are stable compounds and serve as important intermediates for the synthesis of various biologically active molecules and heterocyclic compounds. The presence of the trifluorophenyl ring can influence the reactivity and properties of the resulting thiourea derivatives.

Amine ReactantResulting Thiourea Derivative
Primary Amine (R-NH₂)1-Alkyl/Aryl-3-(2,3,4-trifluorophenyl)thiourea
Secondary Amine (R₂NH)1,1-Dialkyl/Diaryl-3-(2,3,4-trifluorophenyl)thiourea

Addition Reactions with Active Hydrogen Compounds (e.g., Alcohols)

In addition to amines, compounds containing active hydrogen atoms, such as alcohols, can also react with isothiocyanates. The reaction of this compound with an alcohol (R-OH) would be expected to yield an O-alkyl N-(2,3,4-trifluorophenyl)thiocarbamate. This reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the isothiocyanate carbon. While this reaction is generally less facile than the reaction with amines, it provides a route to a different class of sulfur-containing compounds.

Cyclization Reactions for Heterocyclic Compound Synthesis

The derivatives obtained from the nucleophilic addition reactions of this compound, particularly thiourea and thiosemicarbazide (B42300) derivatives, are valuable precursors for the synthesis of a variety of nitrogen and sulfur-containing heterocyclic compounds.

Formation of 1,3,4-Thiadiazole (B1197879) Derivatives

The synthesis of 1,3,4-thiadiazole derivatives often proceeds through a thiosemicarbazide intermediate. This intermediate can be formed by the reaction of this compound with a hydrazine (B178648) derivative. Subsequent intramolecular cyclization of the N-(2,3,4-trifluorophenyl)thiosemicarbazide, typically under acidic conditions with a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride, leads to the formation of a 2-amino-5-substituted-1,3,4-thiadiazole ring. The reaction involves the nucleophilic attack of the sulfur atom on a carbon atom, followed by the elimination of a water molecule to form the aromatic thiadiazole ring. nih.gov

ReactantsIntermediateProduct
This compound + Hydrazine derivativeN-(2,3,4-Trifluorophenyl)thiosemicarbazide2-(2,3,4-Trifluorophenyl)amino-1,3,4-thiadiazole derivative

Synthesis of Thiazole (B1198619) and Thiazine (B8601807) Derivatives

Thiazole Derivatives: The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazole rings. nanobioletters.comresearchgate.net This reaction involves the condensation of a thiourea with an α-haloketone. N-(2,3,4-Trifluorophenyl)thiourea, synthesized from this compound, can serve as the thiourea component in this reaction. The mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the corresponding 2-amino-4-substituted thiazole derivative.

Thiazine Derivatives: The synthesis of thiazine derivatives from isothiocyanates is also possible. For instance, the reaction of a suitably substituted thiourea derivative with a reagent that can provide a three-carbon chain with electrophilic centers can lead to the formation of a six-membered thiazine ring through intramolecular cyclization. mdpi.com The specific reaction pathways and conditions would depend on the nature of the reactants.

Annulation Reactions for Nitrogen and Sulfur-Containing Heterocycles

Annulation reactions involving isothiocyanates provide a powerful tool for the construction of fused heterocyclic systems. While specific examples involving this compound are not extensively documented in readily available literature, the general reactivity of aryl isothiocyanates suggests its potential in such transformations. For example, annulation of 2-nitrophenols with aryl isothiocyanates has been reported to yield 2-aminobenzoxazoles. mdpi.com This type of reaction involves the initial formation of a thiourea derivative, followed by an intramolecular cyclization and rearrangement, often facilitated by a catalyst. The electron-withdrawing nature of the trifluorophenyl group may influence the course and efficiency of such annulation reactions.

Mechanistic Elucidation of Chemical Transformations

The reactivity of this compound is largely dictated by the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S). The presence of three electron-withdrawing fluorine atoms on the phenyl ring further enhances this electrophilicity, making the compound highly susceptible to nucleophilic attack.

Kinetic and Thermodynamic Investigations of Coupling Reactions

While specific kinetic and thermodynamic data for the coupling reactions of this compound are not extensively documented in publicly available literature, the behavior of related compounds provides significant insights. For instance, studies on phenyl isothiocyanate and its derivatives reveal key parameters that govern their reactions. The reaction of phenylisothiocyanate (PITC) with amino acid analogues like 1-octanethiol (B94742) and phenethylamine (B48288) has been investigated to understand the kinetics of covalent bond formation. psu.edu

Computational studies on 4-(Trifluoromethyl)phenyl isothiocyanate (4-TFMPIC), another fluorinated analogue, have been used to determine its electronic and thermodynamic properties. researchgate.netjoasciences.com Such studies calculate parameters like HOMO-LUMO energy gaps, which are indicative of chemical reactivity. A lower energy gap generally suggests higher reactivity. researchgate.netjoasciences.com For 4-TFMPIC, computational analyses provide insights into its stability and reaction energetics. researchgate.netjoasciences.com These approaches could be applied to this compound to predict its reaction profiles.

Below is a table summarizing representative thermodynamic data for a related isothiocyanate, illustrating the type of parameters crucial for these investigations.

ParameterValueCompoundMethodReference
HOMO-LUMO Energy Gap4.92 eV4-(Trifluoromethyl)phenyl isothiocyanateComputational (DFT) researchgate.netjoasciences.com
Binding Affinity (with target protein)-5.7 kcal/mol4-(Trifluoromethyl)phenyl isothiocyanateComputational (Docking) researchgate.netjoasciences.com

Transition State Analysis and Reaction Pathway Determination

The determination of reaction pathways for isothiocyanates often involves identifying key intermediates and transition states. For the synthesis of aryl isothiocyanates, a common pathway proceeds through the decomposition of dithiocarbamate (B8719985) salts formed from the corresponding aniline (B41778). rsc.orgchemrxiv.org

Alternative pathways for the synthesis of fluorinated isothiocyanates involve the in-situ generation of thiocarbonyl fluoride (B91410) (CF₂=S). rsc.orgchemrxiv.org This highly reactive intermediate is produced from precursors like difluorocarbene and elemental sulfur. rsc.org The subsequent reaction of thiocarbonyl fluoride with a primary amine yields the isothiocyanate. rsc.orgchemrxiv.org Mechanistic studies suggest that the formation of thiocarbonyl fluoride can proceed through a transition state involving a copper catalyst. rsc.orgchemrxiv.org DFT calculations on the reaction of sulfur with difluorocarbene show it to be an exothermic process with low activation energy barriers, supporting the viability of this pathway.

Role of Intermediates (e.g., Dithiocarbamate Salts, Zwitterions)

Dithiocarbamate salts are pivotal intermediates in the most common methods for synthesizing isothiocyanates. wikipedia.org These salts are typically formed by the reaction of a primary amine (in this case, 2,3,4-trifluoroaniline) with carbon disulfide in the presence of a base. wikipedia.org The subsequent desulfurization of the dithiocarbamate salt, often facilitated by reagents like tosyl chloride or metal-based catalysts, yields the final isothiocyanate product.

The general mechanism is as follows:

Formation of Dithiocarbamic Acid: The primary amine attacks the electrophilic carbon of carbon disulfide.

Deprotonation: A base removes the acidic proton from the nitrogen, forming the dithiocarbamate salt.

Activation and Elimination: A desulfurizing agent activates the salt, leading to the elimination of a sulfur-containing byproduct and the formation of the isothiocyanate.

Role as a Thiocyanate (B1210189) Transfer Reagent

The use of this compound as a thiocyanate transfer reagent is not a documented or characteristic reaction of this class of compounds. Isothiocyanates (R-N=C=S) are structurally distinct from thiocyanates (R-S-C≡N). wikipedia.orgwikipedia.org The primary reactivity of isothiocyanates involves nucleophilic attack at the central carbon, leading to the formation of adducts such as thioureas (from reaction with amines) or thiocarbamates. researchgate.net

Thiocyanate transfer reactions involve the delivery of the [-SCN] group. These reactions typically start from thiocyanate salts (e.g., NaSCN, KSCN) or organic thiocyanates. nih.gov In some cases, organic thiocyanates can isomerize to the more thermodynamically stable isothiocyanates, particularly with substrates that can stabilize a carbocation (e.g., allyl or benzyl (B1604629) halides). wikipedia.orgwikipedia.org However, the reverse reaction or the use of a stable aryl isothiocyanate to transfer a thiocyanate group is not a standard synthetic transformation. The robust nature of the aryl-nitrogen bond in this compound makes it unsuitable for this role.

Comparative Reactivity Studies of Fluorinated Phenyl Isothiocyanates

The reactivity of phenyl isothiocyanates is significantly influenced by the nature and position of substituents on the aromatic ring. Fluorine atoms are strongly electron-withdrawing through the inductive effect, which has a pronounced impact on the electrophilicity of the isothiocyanate functional group.

In this compound, the cumulative inductive effect of the three fluorine atoms deactivates the phenyl ring and increases the partial positive charge on the isothiocyanate carbon. This heightened electrophilicity makes it more reactive toward nucleophiles compared to non-fluorinated phenyl isothiocyanate.

A comparison with other fluorinated analogues highlights these electronic effects:

Phenyl isothiocyanate: Serves as the baseline for reactivity.

4-Fluorophenyl isothiocyanate: The single fluorine atom in the para position increases reactivity compared to the baseline due to its inductive effect.

This compound: The presence of three fluorine atoms is expected to make this compound significantly more reactive than its mono-fluorinated counterpart.

4-(Trifluoromethyl)phenyl isothiocyanate: The trifluoromethyl group (-CF₃) is a very strong electron-withdrawing group. Its effect on the electrophilicity of the isothiocyanate carbon is substantial, making compounds like this highly reactive. researchgate.net

The following interactive table compares the physical properties of several fluorinated phenyl isothiocyanates, which often correlate with their reactivity and handling requirements.

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituent(s)Expected Relative Reactivity
Phenyl isothiocyanateC₇H₅NS135.19-HBase
This compoundC₇H₂F₃NS189.16-F at C2, C3, C4High
2-(Trifluoromethyl)phenyl isothiocyanateC₈H₄F₃NS203.18-CF₃ at C2Very High
3-(Trifluoromethyl)phenyl isothiocyanateC₈H₄F₃NS203.18-CF₃ at C3Very High
4-(Trifluoromethyl)phenyl isothiocyanateC₈H₄F₃NS203.18-CF₃ at C4Very High
3,5-Bis(trifluoromethyl)phenyl isothiocyanateC₉H₃F₆NS271.18-CF₃ at C3, C5Extremely High

The enhanced reactivity of polyfluorinated phenyl isothiocyanates like the 2,3,4-trifluoro derivative makes them valuable reagents in organic synthesis for creating complex molecules, particularly in the fields of medicinal and materials chemistry.

Derivatives and Analogues of 2,3,4 Trifluorophenyl Isothiocyanate in Advanced Research

Synthesis and Functionalization of Related Thiourea (B124793) Structures

The synthesis of thiourea derivatives from 2,3,4-trifluorophenyl isothiocyanate is a direct and efficient process rooted in the nucleophilic addition of a primary or secondary amine to the electrophilic central carbon atom of the isothiocyanate group. ijacskros.comorganic-chemistry.org This reaction is typically high-yielding and can be performed under mild conditions, often by refluxing the isothiocyanate with the desired amine in a suitable solvent such as ethanol (B145695) or acetonitrile. uobabylon.edu.iqanalis.com.my

The general synthetic scheme involves the attack of the amine's lone pair of electrons on the isothiocyanate's carbon, followed by proton transfer to the nitrogen atom, resulting in the stable N,N'-disubstituted thiourea structure. This method's versatility allows for the introduction of a wide array of functional groups and structural motifs by simply varying the amine component, leading to a large library of derivatives. ijacskros.comnih.gov

While specific examples starting directly from this compound are not detailed in the provided research, the synthesis of analogous fluorinated thioureas is well-documented. For instance, various N-acyl thiourea derivatives have been synthesized by reacting an in situ generated acyl isothiocyanate with different heterocyclic amines, demonstrating the robustness of this synthetic approach. nih.gov Similarly, studies have reported the synthesis of numerous thiourea derivatives by reacting 3-(trifluoromethyl)aniline (B124266) with various isothiocyanates, yielding products with significant biological activity. nih.gov

Derivative NameReactantsSolventYieldReference
1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea3,4,5-trimethoxybenzoyl isothiocyanate, 3-fluoroanilineAcetonitrileHigh mdpi.com
1-(2-aminophenyl)-3-(naphthalene-1-yl)thiourea1-naphthyl isothiocyanate, 1,2-phenylenediamineDichloromethane (B109758)82% analis.com.my
N-(thiazol-2-ylcarbamothioyl)benzamide derivativeIn situ generated acyl isothiocyanate, Thiazol-2-amine derivativeAcetone65% nih.gov
N-(pyridin-2-ylcarbamothioyl)benzamide derivativeIn situ generated acyl isothiocyanate, Pyridin-2-amine derivativeAcetone56% nih.gov

Development of Substituted Heterocyclic Derivatives for Specific Research Applications

Thiourea derivatives derived from this compound are valuable intermediates for the synthesis of a wide range of heterocyclic compounds. ijacskros.com The thiourea backbone provides a reactive scaffold that can undergo intramolecular or intermolecular cyclization reactions to form stable ring systems.

A prominent application is in the synthesis of thiazole (B1198619) and thiazoline (B8809763) derivatives. mdpi.com This is often achieved through the Hantzsch thiazole synthesis or related methods, where a thiourea derivative reacts with an α-haloketone. The sulfur atom of the thiourea acts as a nucleophile, attacking the carbonyl-activated carbon bearing the halogen, which is followed by cyclization and dehydration to yield the substituted thiazole ring.

Furthermore, isothiocyanates themselves can be used to construct heterocycles directly. Research has shown that isothiocyanate intermediates enable the diversity-oriented synthesis of various N-heterocycles in a DNA-compatible manner, including 2-thioxo-quinazolinones, 1,2,4-thiadiazoles, and 2-imino thiazolines. rsc.org The reaction of aminoguanidines with isocyanates (a related functional group) has been used to synthesize 1,2,4-triazol-5-ones, highlighting the utility of these electrophilic agents in forming five-membered heterocyclic rings. nih.gov These heterocyclic systems are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. nih.gov

Heterocyclic SystemPrecursor TypeGeneral MethodResearch ApplicationReference
Thiazoles/ThiazolinesThiourea DerivativeReaction with α-haloketones (Hantzsch synthesis)Intermediates for bioactive compounds mdpi.com
2-Thioxo-quinazolinonesIsothiocyanateIn situ conversion of amines and cyclizationDNA-Encoded Libraries (DELs) rsc.org
1,2,4-ThiadiazolesIsothiocyanateCycloaddition reactionsDNA-Encoded Libraries (DELs) rsc.org
1,2,4-Triazol-5-onesIsocyanate/IsothiocyanateReaction with aminoguanidines/semicarbazidesAnticancer agents nih.gov

Design and Synthesis of Hybrid Molecular Architectures

The concept of hybrid molecular design involves covalently linking two or more distinct pharmacophores to create a single molecule with potentially synergistic or novel biological activities. mdpi.com Derivatives of this compound are excellent candidates for incorporation into such architectures. The trifluorophenyl-thiourea unit can serve as one of the active scaffolds, which is then linked to another molecular entity, such as a different heterocyclic ring, a natural product fragment, or a peptide.

A common strategy for creating these hybrids is to functionalize the thiourea derivative with a reactive handle suitable for conjugation. For example, the amine used to synthesize the thiourea could contain a terminal alkyne or azide (B81097) group. This would allow the resulting trifluorophenyl-thiourea derivative to be attached to another molecule bearing a complementary functional group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and biocompatible "click chemistry" reaction. researchgate.net This approach has been used to construct 1,2,3-triazole hybrid compounds as potential anticancer agents. researchgate.net

Another approach involves the conjugation of dipeptides with heterocyclic amines, followed by their conversion into thiourea derivatives using substituted phenyl isothiocyanates. core.ac.uk This method directly integrates peptide fragments into the final molecular architecture, combining the structural features of amino acids with the pharmacological properties of the trifluorophenyl thiourea moiety.

Hybrid Architecture TypeLinking StrategyComponent 1 (from Isothiocyanate)Component 2 (Example)Potential ApplicationReference
Triazole-linked HybridClick Chemistry (CuAAC)Azide- or Alkyne-functionalized ThioureaBioactive Alkyne or AzideAnticancer Agents researchgate.net
Peptide-Thiourea ConjugateAmide bond & Thiourea formationTrifluorophenyl thioureaDipeptideEnzyme Inhibition core.ac.uk
Ibuprofen-Heterocycle HybridAcylation1,2,3,4-tetrahydroquinolineIbuprofenAnti-inflammatory mdpi.com

Structure-Reactivity and Structure-Activity Relationship (SAR) Investigations in Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of derivatives of this compound. The fluorine atoms on the phenyl ring significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character, which in turn dictate its interaction with biological targets. nih.govjapsonline.com

Research on related fluorinated thiourea derivatives has provided key SAR insights:

Antimicrobial Activity : The presence of a trifluoromethyl (-CF3) group on the phenyl ring is often crucial for enhancing antibacterial activity. japsonline.com Specifically, trifluoromethyl groups at the meta-position on the phenyl ring of carbohydrate-derived thioureas appeared to promote bacterial inhibitory action against both Gram-negative and Gram-positive species. japsonline.com Studies on thioureas with a 3-(trifluoromethyl)phenyl moiety showed high inhibition against Gram-positive cocci, with MIC values ranging from 0.25–16 μg/ml. nih.gov

Enzyme Inhibition : Fluorophenyl thiourea derivatives have been investigated as inhibitors of diabetes-related enzymes. researcher.life In one study, a 4-fluorophenyl derivative demonstrated the highest inhibitory activity against α-amylase and α-glycosidase, suggesting that the position and nature of the fluorine substitution are key determinants of potency. researcher.life Other thiourea derivatives have been shown to be effective inhibitors of urease and carbonic anhydrase. core.ac.uktandfonline.com

Compound ClassBiological ActivityKey SAR FindingIC50 / MIC RangeReference
3-(Trifluoromethyl)phenyl ThioureasAntibacterial (Gram-positive)Electron-withdrawing CF3 group enhances activity.0.25-16 µg/mL nih.gov
Carbohydrate-derived ThioureasAntibacterialTrifluoromethyl group at the meta-position promotes activity.N/A japsonline.com
Fluorophenyl Thioureasα-Glycosidase Inhibition4-fluorophenyl derivative was most potent.IC50: 24.9 nM researcher.life
Fluorophenyl Thioureasα-Amylase Inhibition4-fluorophenyl derivative was most potent.IC50: 53.3 nM researcher.life
Thiazolo[4,5-d]pyrimidine DerivativesAnticancerCF3 group showed activity comparable to other analogs.GI50: 1.9–3.0 µM (for a related class) nih.govmdpi.com

Advanced Spectroscopic and Analytical Methodologies in Research of 2,3,4 Trifluorophenyl Isothiocyanate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone technique for the structural analysis of 2,3,4-Trifluorophenyl isothiocyanate, offering unambiguous information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

The ¹H NMR and ¹³C NMR spectra provide fundamental information for verifying the structure of this compound and its derivatives.

In the ¹H NMR spectrum of the parent compound, the aromatic region would display signals corresponding to the two protons on the phenyl ring. Due to the electron-withdrawing nature of the fluorine atoms and the isothiocyanate group, these proton signals are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The precise chemical shifts and coupling patterns would be complex due to spin-spin coupling between the protons (³JHH) and across the aromatic ring to the fluorine atoms (³JHF, ⁴JHF).

The ¹³C NMR spectrum provides a map of the carbon skeleton. The spectrum would show seven distinct signals for the seven carbon atoms in the molecule (six aromatic and one for the -N=C=S group). The carbon of the isothiocyanate group typically resonates in the range of 130-140 ppm. The aromatic carbons would appear between approximately 110 and 160 ppm. The carbons directly bonded to fluorine atoms (C-2, C-3, C-4) would exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which are highly characteristic and aid in definitive signal assignment. Further splitting would arise from two- and three-bond couplings to other fluorine atoms.

Table 1: Expected ¹H and ¹³C NMR Spectral Features for this compound This table is predictive, based on general principles and data from analogous compounds.

Nucleus Expected Chemical Shift (δ, ppm) Expected Multiplicity and Coupling
¹H (Aromatic) 7.0 - 8.0 Complex multiplets due to H-H and H-F coupling
¹³C (-N=C =S) 130 - 140 Singlet or triplet (coupling to fluorine)
¹³C (Aromatic) 110 - 160 Doublets and triplets with large C-F coupling constants

¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool for analyzing fluorinated compounds like this compound. nih.govillinois.edu Given its 100% natural abundance and high gyromagnetic ratio, the ¹⁹F nucleus provides strong, clear signals. nih.gov

For this specific isomer, three distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the three chemically non-equivalent fluorine atoms at the C-2, C-3, and C-4 positions. The wide chemical shift range of ¹⁹F NMR (over 400 ppm) ensures that these signals are typically well-resolved, minimizing the overlap that can complicate ¹H spectra. ucsb.edu

The chemical shift of each fluorine signal is highly sensitive to its electronic environment, providing structural confirmation. Furthermore, the coupling patterns between the fluorine atoms (³JFF) and between fluorine and hydrogen atoms (³JHF, ⁴JHF) offer definitive proof of their relative positions on the aromatic ring.

¹⁹F NMR is also a robust method for quantitative analysis (qNMR). illinois.edu The direct relationship between the integrated area of a ¹⁹F signal and the number of fluorine nuclei allows for precise determination of the compound's concentration or purity, often without the need for a specific reference standard of the analyte itself. illinois.edu

Table 2: Predicted ¹⁹F NMR Parameters for this compound This table is predictive, based on general principles of ¹⁹F NMR.

Fluorine Position Expected Chemical Shift Range (δ, ppm vs CFCl₃) Expected Coupling Interactions
F-2 -130 to -150 Coupling to F-3 and H-5
F-3 -150 to -170 Coupling to F-2, F-4, and H-6
F-4 -140 to -160 Coupling to F-3 and H-5

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The most prominent and diagnostic feature in the IR spectrum of this compound is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) functional group. This band typically appears in the range of 2000–2200 cm⁻¹. The presence of a strong peak in this region is a clear indicator of the isothiocyanate moiety.

Other significant vibrational modes include:

C-F Stretching: Strong absorption bands for the carbon-fluorine bonds are expected in the fingerprint region, typically between 1100 and 1400 cm⁻¹.

Aromatic C=C Stretching: Medium to weak bands from the stretching of the carbon-carbon double bonds within the phenyl ring generally occur in the 1450–1600 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations appear as weaker bands above 3000 cm⁻¹.

FTIR is a standard method for identity confirmation of phenyl isothiocyanate derivatives, as noted in specification sheets for related compounds like 4-(Trifluoromethyl)phenyl isothiocyanate. thermofisher.comthermofisher.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch >3000 Weak-Medium
Isothiocyanate (-N=C=S) Asymmetric Stretch 2000 - 2200 Strong, Sharp
Aromatic C=C Stretch 1450 - 1600 Medium-Weak
C-F Stretch 1100 - 1400 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The groups responsible for this absorption are known as chromophores.

In this compound, the primary chromophore is the phenyl isothiocyanate system. The conjugated π-electron system of the benzene (B151609) ring and the π-bonds within the isothiocyanate group give rise to characteristic electronic transitions. These are typically π → π* transitions, which are high-energy and result in strong absorption bands in the UV region, generally below 300 nm. The presence of the sulfur atom with its non-bonding electrons may also allow for lower energy n → π* transitions, although these are often much weaker in intensity. The specific wavelength of maximum absorbance (λmax) is influenced by the substitution pattern on the aromatic ring.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and elemental composition of a compound.

While MS can be used to analyze this compound directly, the compound is more frequently employed as a derivatizing agent to enhance the analysis of other molecules, particularly primary and secondary amines, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Isothiocyanates react readily and specifically with amine groups to form stable thiourea (B124793) derivatives. This derivatization strategy is employed for several reasons:

Improved Chromatographic Behavior: The resulting thiourea derivative is often less polar and more amenable to separation by reversed-phase liquid chromatography.

Enhanced Ionization Efficiency: The derivatized molecule may exhibit significantly better ionization in the mass spectrometer source (e.g., electrospray ionization - ESI), leading to greater sensitivity.

Controlled Fragmentation: In tandem mass spectrometry (MS/MS), the thiourea linkage provides a predictable site for fragmentation upon collision-induced dissociation (CID). The cleavage of the C-N bond in the thiourea structure often yields a specific and intense product ion related to the original isothiocyanate, which is ideal for highly selective and sensitive detection using Selected Reaction Monitoring (SRM).

Fluorinated reagents like 3,5-bis(trifluoromethyl)phenyl isothiocyanate are well-documented for this purpose, and this compound serves the same function, enabling the trace-level quantification of amines in complex matrices such as biological fluids. sigmaaldrich.com

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS)

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS) is a powerful analytical method used to separate volatile compounds and elucidate their structure based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov In this technique, the sample is first vaporized and passed through a chromatographic column, which separates the components of the mixture. As each component elutes from the column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as electron ionization (EI), imparts sufficient energy to the molecule to cause the ejection of an electron, forming a positively charged molecular ion (M⁺•). researchgate.net

The molecular ion is often unstable and undergoes fragmentation in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint. For organofluorine compounds, the molecular ion peak may be of low abundance or absent altogether. jeol.com The fragmentation of this compound is expected to follow pathways characteristic of both fluorinated aromatic rings and isothiocyanate moieties. Common fragmentation processes for trifluoromethyl-substituted compounds include the detachment of a trifluoromethyl radical (•CF₃) or difluorocarbene (:CF₂). fluorine1.ru The analysis of the resulting fragments provides valuable information for structural confirmation.

The anticipated fragmentation of this compound would involve the formation of the molecular ion at m/z 189, followed by characteristic losses. Key fragments would likely include the trifluorophenyl cation and the isothiocyanate cation.

Proposed Fragment IonMolecular FormulaCalculated m/zPlausible Origin
[C₇H₂F₃NS]⁺•C₇H₂F₃NS189Molecular Ion (M⁺•)
[C₆H₂F₃]⁺C₆H₂F₃131Loss of •NCS from M⁺•
[C₆H₂F₂]⁺•C₆H₂F₂112Loss of F• from [C₆H₂F₃]⁺
[NCS]⁺CNS58Cleavage of the C-N bond

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental formula. numberanalytics.com Unlike nominal mass spectrometers, which measure mass-to-charge ratios to the nearest integer, HRMS instruments can determine masses with high accuracy, typically to four or more decimal places. libretexts.org This precision allows for the differentiation between molecules that have the same nominal mass but different elemental compositions.

The power of HRMS lies in the fact that the exact mass of an atom is not an integer; each isotope has a unique mass defect. libretexts.org For example, relative to Carbon-12 at 12.0000 Da, the isotopic mass of Oxygen-16 is 15.9949 Da and Nitrogen-14 is 14.0031 Da. libretexts.org By measuring the mass of a molecule with high resolution, it is possible to calculate a single elemental formula that corresponds to that exact mass, within a specified mass accuracy (often less than 5 parts per million, ppm). nih.gov This capability is crucial for confirming the identity of newly synthesized compounds like this compound and for identifying unknown organofluorine compounds in complex mixtures. numberanalytics.com

For this compound, with the molecular formula C₇H₂F₃NS, HRMS provides an experimental mass that can be matched to the theoretical exact mass calculated from its constituent isotopes.

ParameterValue for C₇H₂F₃NS
Molecular FormulaC₇H₂F₃NS
Nominal Mass189 Da
Theoretical Exact Mass (Monoisotopic)188.98600 Da

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method provides detailed information about molecular geometry, including bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions and crystal packing. youtube.com It is the most powerful tool for elucidating the absolute structure of small organic molecules. azolifesciences.com

The process begins with the growth of a high-quality single crystal of the compound, which is often the most challenging step. wikipedia.org This crystal, typically larger than 0.1 mm in all dimensions, is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. wikipedia.org The regular arrangement of atoms in the crystal lattice causes the X-rays to diffract, producing a unique, three-dimensional pattern of reflections. numberanalytics.com

By measuring the angles and intensities of these diffracted spots, a crystallographer can calculate an electron density map of the molecule. wikipedia.orgyoutube.com A molecular model is then fitted to this map and refined computationally to generate a final, highly accurate structural model. While a crystal structure for this compound is not publicly available, a crystallographic analysis would yield the precise data outlined in the table below.

Crystallographic ParameterDescription
Crystal SystemDescribes the symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupDefines the internal symmetry of the crystal structure.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the smallest repeating unit of the crystal lattice.
Volume (V)The volume of the unit cell.
Calculated Density (Dx)The theoretical density of the crystal.
Final R-indicesA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental quantitative chemical technique that determines the mass percentages of the elements within a compound. wikipedia.org For organic compounds, this typically involves CHNS analysis, which measures the content of carbon, hydrogen, nitrogen, and sulfur. wikipedia.org This method is essential for confirming the empirical formula of a synthesized compound and serves as a crucial check of its purity. infinitiaresearch.com

The most common method for elemental analysis is combustion analysis. A small, precisely weighed amount of the sample is burned in an excess of oxygen, which converts the elemental constituents into simple gases (e.g., carbon to CO₂, hydrogen to H₂O, nitrogen to N₂, and sulfur to SO₂). These combustion gases are then separated and quantified by methods such as thermal conductivity or infrared spectroscopy. wikipedia.org

The experimentally determined percentages of each element are compared to the theoretical values calculated from the proposed molecular formula. For a sample to be considered pure, the experimental results must match the theoretical values within a narrow, accepted margin of error, typically ±0.4%. nih.gov This verification confirms that the synthesized compound has the correct elemental composition.

ElementAtomic Mass (g/mol)Number of AtomsTotal Mass in Molecule (g/mol)Theoretical Mass Percentage (%)
Carbon (C)12.011784.07744.47%
Hydrogen (H)1.00822.0161.07%
Fluorine (F)18.998356.99430.14%
Nitrogen (N)14.007114.0077.41%
Sulfur (S)32.06132.0616.95%
Total --189.154 100.00%

Computational and Theoretical Investigations of 2,3,4 Trifluorophenyl Isothiocyanate

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. However, a review of published research indicates a lack of specific studies applying these methods to 2,3,4-Trifluorophenyl isothiocyanate.

Molecular Geometry Optimization and Conformational Analysis

Detailed information on the optimized molecular geometry and conformational analysis of this compound is not available in the current body of scientific literature. Such studies would be crucial for determining the most stable three-dimensional structure of the molecule, including key bond lengths, bond angles, and dihedral angles. This foundational data is a prerequisite for more advanced computational analyses.

Electronic Structure and Reactivity Descriptors

There is no published data on the electronic structure and reactivity descriptors for this compound. Analyses such as the generation of Molecular Electrostatic Potential (MEP) maps, calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, and determination of the electrophilicity index would be necessary to predict the molecule's reactive sites and its kinetic stability.

Prediction and Interpretation of Spectroscopic Properties

While spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are standard for characterizing chemical compounds, there are no available computational studies that predict and interpret these spectra for this compound. Theoretical calculations are vital for assigning vibrational modes and electronic transitions observed in experimental spectra.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. There is no evidence in the scientific literature of molecular docking studies being performed with this compound.

Prediction of Binding Affinities and Ligand-Protein Interactions

Without molecular docking studies, there are no predictions of the binding affinities or the specific ligand-protein interactions of this compound with any biological targets. This information is critical for assessing the potential of a compound as a therapeutic agent.

Insights into Potential Pharmacological Mechanisms

Consequently, due to the absence of molecular docking and other computational analyses, there are no available insights into the potential pharmacological mechanisms of this compound.

Molecular Dynamics Simulations (Potential Applications in Receptor Binding)

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movement of atoms and molecules over time. nih.govelifesciences.org In the context of this compound, MD simulations can provide valuable insights into its potential interactions with biological receptors, a critical aspect of drug discovery and design. nih.govnih.govnih.gov

While specific MD simulation studies on this compound are not extensively documented, the methodology can be applied to investigate its binding affinity and dynamics with various protein targets. Isothiocyanates, as a class of compounds, are known for their biological activities, including anticarcinogenic and antimicrobial effects. joasciences.com Computational docking studies on similar compounds, such as benzyl (B1604629) isothiocyanate and phenethyl isothiocyanate, have suggested their potential to interact with the catalytic triads of proteasomal cysteine deubiquitinases like USP14 and UCHL5. nih.gov

An MD simulation of this compound docked into a receptor's active site would typically involve the following steps:

System Setup: The initial complex of the ligand (this compound) and the receptor protein is placed in a simulated physiological environment, typically a box of water molecules with appropriate ions to mimic cellular conditions.

Equilibration: The system is gradually heated and pressurized to physiological temperature and pressure, allowing the components to relax and reach a stable state.

Production Run: Long-duration simulations are then performed to observe the dynamic behavior of the ligand-receptor complex.

Analysis of the simulation trajectories can reveal key information such as the stability of the binding pose, the specific amino acid residues involved in the interaction, and the conformational changes in both the ligand and the receptor upon binding. mdpi.com The binding free energy, a measure of the affinity of the ligand for the receptor, can also be calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). frontiersin.org For instance, a hypothetical MD simulation could explore the interaction of this compound with a target protein, revealing the key intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the binding. mdpi.com

Simulation ParameterTypical Value/ConditionInformation Gained
Force FieldAMBER, CHARMM, GROMOSDescribes the potential energy of the system
Solvent ModelTIP3P, SPC/ESimulates the aqueous cellular environment
Simulation TimeNanoseconds to MicrosecondsObserves the stability and dynamics of binding
Binding Free Energy CalculationMM-PBSA, Free Energy PerturbationQuantifies the binding affinity

Nonlinear Optical (NLO) Property Assessment and Photonics Applications

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for various applications in photonics, including optical switching and data storage. nih.gov Organic molecules, particularly those with delocalized π-electron systems, are promising candidates for NLO materials due to their large molecular plasticity and fast response times. nih.gov

Computational studies on analogues of this compound provide strong evidence for its potential NLO properties. A systematic analysis of 4-Trifluoromethyl Phenyl Isothiocyanate (4-TFMPIC) has demonstrated significant NLO characteristics. joasciences.com The polarizability and hyperpolarizability assessments of 4-TFMPIC indicated a first hyperpolarizability (β) value that is 7.95 times higher than that of urea, a standard reference material for NLO properties. joasciences.comjoasciences.com This suggests that the presence of a trifluoromethyl group, a strong electron-withdrawing substituent, enhances the NLO response.

The NLO properties of this compound can be attributed to the intramolecular charge transfer (ICT) from the electron-donating phenyl ring (though modulated by the fluorine atoms) to the electron-accepting isothiocyanate group, facilitated by the π-conjugated system. nih.gov The fluorine atoms, being highly electronegative, would significantly influence the electron density distribution on the phenyl ring, thereby affecting the ICT and, consequently, the NLO response. researchgate.net

Theoretical calculations, typically using Density Functional Theory (DFT), can be employed to predict the NLO properties of this compound. Key parameters that would be calculated include:

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): The second-order NLO response, which is responsible for effects like second-harmonic generation.

NLO ParameterSignificanceInfluencing Factors
Polarizability (α)Linear optical responseMolecular volume, electron delocalization
First Hyperpolarizability (β)Second-order NLO responseIntramolecular charge transfer, donor-acceptor strength

The promising NLO properties suggested by its fluorinated analogue indicate that this compound could be a valuable component in the design of advanced photonic devices. joasciences.comresearchgate.net

Theoretical Hammett Plot Analysis for Reaction Mechanisms

The Hammett plot is a powerful tool in physical organic chemistry used to investigate the electronic effects of substituents on the rates and equilibria of chemical reactions. viu.ca A theoretical Hammett plot analysis for reactions involving this compound can provide deep insights into the reaction mechanisms by quantifying the influence of the trifluorophenyl group on the reaction center.

The Hammett equation is given by: log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects. viu.ca

For this compound, the three fluorine atoms act as strong electron-withdrawing groups primarily through their inductive effect (-I). researchgate.net This would result in a significant positive Hammett substituent constant (σ) for the 2,3,4-trifluorophenyl group.

A theoretical Hammett plot can be constructed by computationally determining the rate constants for a series of reactions with differently substituted phenyl isothiocyanates. For a nucleophilic attack on the isothiocyanate carbon, the reaction constant (ρ) would provide information about the transition state.

A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing substituents. This suggests that the transition state has a build-up of negative charge, which is stabilized by the electron-withdrawing fluorine atoms. This would be expected for a nucleophilic addition to the isothiocyanate group, where the electron density shifts onto the nitrogen and sulfur atoms.

A negative ρ value would imply that the reaction is favored by electron-donating groups, suggesting the development of positive charge in the transition state.

Non-linear Hammett plots can also be observed, which often indicate a change in the rate-determining step or the reaction mechanism as the electronic nature of the substituent is varied. researchgate.net For instance, in the reactions of some isothiocyanates, biphasic Hammett plots have been interpreted as a shift from a concerted to a stepwise mechanism. researchgate.net

Reaction Constant (ρ)InterpretationImplication for this compound
Positive (ρ > 0)Reaction favored by electron-withdrawing groups; negative charge buildup in the transition state.Accelerated rate in reactions like nucleophilic addition.
Negative (ρ < 0)Reaction favored by electron-donating groups; positive charge buildup in the transition state.Retarded rate in reactions where positive charge develops.
Non-linear PlotChange in reaction mechanism or rate-determining step.Possible under a wide range of reactant electronic properties.

Through these computational and theoretical lenses, a more comprehensive understanding of the chemical nature and potential utility of this compound can be achieved.

Applications in Biomedical and Pharmaceutical Research

Anticancer Research and Chemoprevention Studies

Isothiocyanates are recognized for their potential as cancer chemopreventive agents. mdpi.comnih.govresearchgate.net Their mechanisms of action are diverse, often involving the modulation of multiple cellular pathways that are critical for cancer cell proliferation and survival. nih.gov

The evaluation of a compound's cytotoxic effect on cancer cell lines is a fundamental first step in anticancer drug discovery. This process, known as in vitro cytotoxicity profiling, determines the concentration of a compound required to inhibit the growth of or kill cancer cells. Commonly used cell lines for this purpose include MCF-7 (an estrogen receptor-positive breast cancer cell line) and MDA-MB-231 (a triple-negative breast cancer cell line), as well as various prostate cancer cell lines like PC-3. nih.govnih.govnih.gov

Cytotoxicity Profile of 2,3,4-Trifluorophenyl isothiocyanate

Cancer Cell LineCell TypeIC50 Value (µM)Reference
MCF-7Breast Adenocarcinoma (ER+)Data not availableN/A
MDA-MB-231Breast Adenocarcinoma (Triple-Negative)Data not availableN/A
PC-3Prostate AdenocarcinomaData not availableN/A

Understanding the molecular mechanisms by which a compound exerts its antitumor activity is crucial for its development as a therapeutic agent. For isothiocyanates, these mechanisms are often multifaceted.

Many anticancer agents function by inhibiting enzymes that are critical for tumor growth and survival. Tyrosine kinases are a large family of enzymes that play a central role in cell signaling pathways regulating growth, proliferation, and differentiation. mdpi.comnih.govmdpi.comsemanticscholar.org Their dysregulation is a common feature in many cancers, making them a prime target for inhibitors.

Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine that is overexpressed in various cancers and contributes to tumor progression and metastasis. nih.govnih.gov Inhibition of MIF is being explored as a therapeutic strategy. rsc.org Some isothiocyanates have been shown to interact with and inhibit MIF. researchgate.net

However, specific studies detailing the inhibitory activity of this compound against specific tyrosine kinases or Macrophage Migration Inhibitory Factor (MIF) have not been identified in the current body of scientific literature.

The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic groups in biological molecules, such as the amine and sulfhydryl groups found in amino acids like lysine (B10760008) and cysteine within proteins. nih.govwikipedia.org This covalent modification can alter the structure and function of target proteins, thereby disrupting cellular processes that are essential for cancer cells. researchgate.netnih.gov This reactivity is considered a key aspect of the biological activity of many isothiocyanates.

While this is a general mechanism for isothiocyanates, specific research identifying the protein targets and biological nucleophiles modified by this compound is not currently available.

Programmed cell death, or apoptosis, is a natural process of cell elimination that is often dysregulated in cancer. Many chemotherapeutic agents work by inducing apoptosis in cancer cells. Ferroptosis is a more recently identified form of programmed cell death characterized by iron-dependent lipid peroxidation. mdpi.com Inducing ferroptosis is a novel strategy being investigated for cancer therapy. nih.gov

There is currently no specific research available that investigates the ability of this compound to induce ferroptosis or other programmed cell death pathways in cancer cells.

Cellular signaling pathways are complex networks that control cell function. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a major regulator of the cellular antioxidant response. nih.govnih.govresearchgate.net Activation of the Nrf2 pathway can protect normal cells from carcinogenic insults, a key aspect of chemoprevention. youtube.commdpi.com Many isothiocyanates are known to be potent activators of the Nrf2 pathway.

Specific studies on the modulation of the Nrf2 signaling pathway or other cellular signaling pathways by this compound have not been found in the reviewed literature.

Structure-Activity Relationship (SAR) Studies for Enhanced Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The insights gained from SAR studies guide the design of more potent and selective drugs. While comprehensive SAR studies specifically centered on a wide array of this compound derivatives are still an evolving area of research, preliminary investigations into related compounds have underscored the importance of the trifluorophenyl moiety.

In the development of novel therapeutic agents, the substitution pattern on the phenyl ring of isothiocyanate-derived compounds has been shown to be a critical determinant of their potency and selectivity. For instance, in a study on a series of newly synthesized acylthioureas, the presence and position of halogen atoms on the N-phenyl substituent of the thiourea (B124793) moiety were directly correlated with their anti-pathogenic activity. Specifically, compounds bearing a 2,3,4-trifluorophenyl group were synthesized and evaluated, contributing to the broader understanding of how fluorine substitution impacts biological efficacy. The anti-pathogenic activity of these compounds was found to be significant, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting the potential of the 2,3,4-trifluorophenyl group in enhancing antimicrobial properties. nih.gov

The trifluoromethyl group, a common feature in many pharmaceuticals, is known to enhance properties such as metabolic stability and membrane permeability. The strategic placement of three fluorine atoms in this compound offers a unique electronic and lipophilic profile that can be exploited in the design of targeted inhibitors and modulators of biological processes. Further SAR studies are anticipated to unlock the full potential of this compound in developing next-generation therapeutics with improved efficacy and safety profiles.

Antimicrobial Activity Research (Antibacterial and Antifungal)

The rise of antimicrobial resistance has created an urgent need for the discovery and development of new antimicrobial agents. Isothiocyanates, a class of naturally occurring and synthetic compounds, have long been recognized for their broad-spectrum antimicrobial properties. nih.gov Research into the antimicrobial potential of derivatives of this compound has yielded promising results.

A study detailing the synthesis and antimicrobial evaluation of a series of 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides included a derivative incorporating the 2,3,4-trifluorophenyl group. nih.gov This compound was tested for its activity against a panel of pathogenic bacteria and fungi. The findings revealed that the presence of the 2,3,4-trifluorophenyl moiety contributed to significant antimicrobial activity, particularly against strains known for their ability to form biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov

The mechanism of antimicrobial action of isothiocyanates is believed to involve the disruption of cellular functions through the reaction of the electrophilic isothiocyanate group with key proteins and enzymes in microbial cells. The trifluorinated phenyl ring in this compound can further enhance this activity by modulating the compound's lipophilicity and electronic properties, thereby improving its ability to penetrate microbial cell membranes and interact with intracellular targets.

The following table summarizes the antimicrobial activity of a representative thiourea derivative of this compound.

CompoundTarget MicroorganismActivityReference
2-((4-Methylphenoxy)methyl)-N-(2,3,4-trifluorophenylcarbamothioyl)benzamidePseudomonas aeruginosaActive nih.gov
2-((4-Methylphenoxy)methyl)-N-(2,3,4-trifluorophenylcarbamothioyl)benzamideStaphylococcus aureusActive nih.gov

Anti-inflammatory Properties and Underlying Mechanisms

While the anti-inflammatory properties of various isothiocyanates, notably sulforaphane (B1684495), have been extensively studied, specific research into the anti-inflammatory effects of this compound and its direct derivatives is limited in currently available literature. sci-hub.senih.govnih.govresearchwithrutgers.comresearchgate.net The general anti-inflammatory mechanisms of isothiocyanates involve the modulation of key signaling pathways, such as the nuclear factor-κB (NF-κB) and the Nrf2 pathways, which play crucial roles in the inflammatory response. nih.govnih.govresearchwithrutgers.comresearchgate.net Isothiocyanates have been shown to suppress the production of pro-inflammatory mediators, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govresearchwithrutgers.com

Given the established anti-inflammatory potential of the isothiocyanate functional group, it is plausible that this compound and its derivatives could also exhibit anti-inflammatory activity. The trifluorinated phenyl ring could influence the compound's potency and selectivity towards inflammatory targets. However, dedicated studies are required to investigate this potential and to elucidate the specific mechanisms of action.

Role as Key Pharmaceutical Intermediates and API Precursors

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its reactive isothiocyanate group allows for straightforward incorporation into various molecular scaffolds, making it a key intermediate in the development of active pharmaceutical ingredients (APIs).

Precursors for Clinically Relevant Drug Analogues (e.g., Sorafenib)

Sorafenib is a multi-kinase inhibitor approved for the treatment of certain types of cancer. The synthesis of Sorafenib involves the use of 4-chloro-3-(trifluoromethyl)phenyl isocyanate. While this compound is not a direct precursor to Sorafenib itself due to the different substitution pattern and the isothiocyanate versus isocyanate group, its structural similarity makes it a candidate for the synthesis of Sorafenib analogues. nih.govresearchgate.net The development of drug analogues is a common strategy in medicinal chemistry to improve the efficacy, selectivity, and pharmacokinetic properties of existing drugs.

Researchers have synthesized and evaluated numerous Sorafenib analogues with modifications to the phenylurea moiety. nih.govrsc.org The use of different substituted phenyl isothiocyanates, including potentially this compound, would allow for the exploration of new chemical space around the Sorafenib scaffold, potentially leading to the discovery of novel kinase inhibitors with improved therapeutic profiles.

Building Blocks for Novel Therapeutic Agent Synthesis

The utility of this compound as a building block extends beyond the realm of kinase inhibitors. Its ability to react with a wide range of nucleophiles, such as amines and thiols, makes it a versatile starting material for the synthesis of a diverse array of heterocyclic compounds, which are prevalent in many classes of therapeutic agents. mdpi.comnih.govijnrd.org

For example, the reaction of this compound with appropriate precursors can lead to the formation of thiourea derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial and anticancer properties. The aforementioned synthesis of 2-((4-methylphenoxy)methyl)-N-(2,3,4-trifluorophenylcarbamothioyl)benzamide with demonstrated antimicrobial activity serves as a concrete example of its application in generating novel bioactive molecules. nih.gov

Biomolecule Derivatization in Advanced Biological Research

The derivatization of biomolecules is a crucial technique in biological research, often employed to enhance their detection, facilitate their separation, or to probe their structure and function. Isothiocyanates, most notably phenyl isothiocyanate (PITC), are well-established reagents for the derivatization of amino acids and peptides. pressbooks.pubnsf.govthermofisher.comresearchgate.netnih.gov This process, known as Edman degradation, allows for the sequential determination of the amino acid sequence of a peptide. pressbooks.pub

While specific applications of this compound for biomolecule derivatization are not extensively documented in the current literature, its structural similarity to PITC suggests its potential utility in this area. The introduction of the trifluorophenyl group could offer advantages in certain analytical applications. For instance, the fluorine atoms could serve as a unique mass tag in mass spectrometry-based proteomics or as a probe in ¹⁹F NMR studies of peptide structure and interactions. Further research is needed to explore the potential of this compound as a specialized derivatization agent in advanced biological research.

Modification of Proteins and Peptides for Functional Studies

The isothiocyanate group (–N=C=S) is an electrophilic moiety that readily reacts with nucleophilic groups in proteins, primarily the ε-amino group of lysine residues and the α-amino group at the N-terminus, to form stable thiourea adducts. nih.govucla.edu This covalent modification is a powerful tool for functional studies. By attaching specific tags or probes, researchers can investigate protein structure, function, and interactions.

While studies specifically employing this compound for this purpose are not prominent in the literature, other isothiocyanates like fluorescein (B123965) isothiocyanate (FITC) are widely used to attach fluorescent labels to proteins, enabling their visualization in cells and tissues. wikipedia.org The introduction of fluorine atoms, as in this compound, could potentially be used to introduce a ¹⁹F NMR probe into a peptide or protein for structural and binding studies, an approach utilized with other fluorinated compounds.

Reagents for Amino Acid Sequencing Techniques (e.g., Edman Degradation)

The cornerstone of N-terminal protein sequencing is the Edman degradation, a method developed by Pehr Edman. wikipedia.orgpressbooks.pub This technique sequentially removes one amino acid at a time from the amino end of a peptide. The classic reagent used for this process is Phenyl isothiocyanate (PITC). wikipedia.orgpressbooks.pub

The process involves two key steps:

Coupling: Under mildly alkaline conditions, PITC reacts with the uncharged N-terminal α-amino group of the peptide to form a phenylthiocarbamoyl-peptide. wikipedia.org

Cleavage: Under acidic conditions (e.g., using trifluoroacetic acid), the N-terminal amino acid derivative is cleaved from the peptide chain as a thiazolinone derivative, leaving the rest of the peptide intact. pressbooks.pub

This thiazolinone derivative is then converted to a more stable phenylthiohydantoin (PTH)-amino acid, which can be identified using chromatography. wikipedia.orgpressbooks.pub While PITC is the traditional reagent, other isothiocyanates have been explored to enhance sensitivity, but the use of this compound as a standard Edman reagent is not documented.

Design and Synthesis of Specific Affinity Ligands for Biological Targets (e.g., Androgen Receptor)

Isothiocyanates serve as reactive functional groups in the design of covalent inhibitors and affinity ligands for various biological targets. Their ability to form stable covalent bonds with nucleophilic residues (like cysteine or lysine) within a protein's binding site can lead to high-potency and long-lasting effects.

In the context of the androgen receptor (AR), a key target in prostate cancer therapy, fluorinated phenyl isothiocyanates have been incorporated into the structure of AR antagonists. For instance, research has shown that thiohydantoin antagonists can be synthesized from precursors like 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. nih.gov This isothiocyanate acts as a key building block, reacting with other components to form the final thiohydantoin structure that binds to the AR. nih.gov These antagonists are designed to bind with high affinity to the AR, blocking its function and inhibiting the growth of prostate cancer cells. nih.gov Although this compound is not specifically named in prominent studies, its structural similarity to other fluorinated phenyl isothiocyanates used in this field suggests its potential as a synthetic precursor for novel AR ligands.

Diagnostic and Bioanalytical Applications

The reactivity of isothiocyanates makes them excellent derivatizing agents in analytical chemistry, enhancing the detection and quantification of various biomolecules.

Derivatization Reagents for Determination of Biogenic Amines

Biogenic amines (e.g., histamine, tyramine) are important biomarkers, but their direct analysis can be challenging due to their polarity and lack of a strong chromophore for UV detection. ncn.gov.pl Derivatization with a reagent that imparts desirable analytical properties is a common strategy.

Fluorinated phenyl isothiocyanates, such as 3,5-bis(trifluoromethyl)phenyl isothiocyanate, have been successfully used for the derivatization of biogenic amines. nih.gov The reaction converts the primary or secondary amine group into a thiourea derivative. This derivatization offers several advantages:

It improves the chromatographic behavior of the amines on reverse-phase columns.

The aromatic ring provides a strong chromophore for UV detection. nih.gov

The trifluoromethyl groups can be used for detection by ¹⁹F NMR. nih.gov

This approach allows for the sensitive determination of biogenic amines in complex matrices like beverages. nih.gov While this compound is not the specific reagent cited in major studies, its properties align with those required for such an application.

Applications in Liquid Chromatography-Mass Spectrometry (LC-MS)

In LC-MS analysis, derivatization can be used to improve ionization efficiency and chromatographic separation. Isothiocyanates are employed to tag molecules, making them more amenable to LC-MS detection. nih.gov For example, derivatizing peptides with reagents like 4-sulfophenyl isothiocyanate introduces a fixed charge, which can simplify mass spectra and aid in sequencing. nih.gov

While specific LC-MS methods detailing the use of this compound are scarce, the general principle of using isothiocyanates as derivatization agents is well-established. The trifluorophenyl group would add a specific mass to the analyte, allowing for selective detection and potentially altering its retention time in liquid chromatography, which can be advantageous for separating it from interfering substances in a complex sample. nih.govmdpi.com

Applications in Materials Science and Industrial Research

Electrolyte Additives in High-Performance Battery Technology

Formation of Cathode-Electrolyte Interphases (CEI)

Information not available.

Enhancing Cycling Stability of Nickel-Rich Cathode Materials

Information not available.

Development of Advanced Sensor Technologies (e.g., Piezoresistive Composite Sensors)

Information not available.

Future Research Directions and Emerging Avenues for 2,3,4 Trifluorophenyl Isothiocyanate

Exploration of New and Sustainable Synthetic Methodologies

Traditional synthesis routes for isothiocyanates, including 2,3,4-Trifluorophenyl isothiocyanate, often rely on hazardous reagents such as carbon disulfide or highly toxic thiophosgene (B130339) and its derivatives. digitellinc.comprepchem.com These methods present significant environmental and safety challenges. Consequently, a primary direction for future research is the development of green and sustainable synthetic protocols.

Recent advancements have demonstrated promising alternatives that avoid harsh chemicals. One such approach involves the amine-catalyzed sulfurization of isocyanides using elemental sulfur, a readily available and less hazardous byproduct of the petroleum industry. digitellinc.comrsc.org This method can be performed in benign solvents like Cyrene™ or γ-butyrolactone (GBL) and utilizes a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in small quantities, achieving high product purity and significantly reducing waste. rsc.orgnih.govbohrium.com Another green procedure employs sodium persulfate (Na₂S₂O₈) to facilitate the conversion of primary amines and carbon disulfide into isothiocyanates in water, a completely benign solvent. rsc.org This method shows excellent tolerance for a wide variety of functional groups, suggesting its potential applicability to the synthesis of complex fluorinated compounds like this compound. rsc.org

Future work should focus on adapting and optimizing these sustainable methods for the specific synthesis of this compound, aiming to improve yield, reduce energy consumption, and minimize environmental impact.

MethodologyKey Reagents/CatalystsSolventKey AdvantagesReference
Traditional Synthesis2,3,4-Trifluoroaniline (B1293922), Carbon Disulfide, Ethyl ChloroformateChloroform, Methylene ChlorideEstablished procedure prepchem.com
Catalytic Sulfurization of IsocyanidesIsocyanide, Elemental Sulfur, DBU (catalyst)Cyrene™, γ-Butyrolactone (GBL)Avoids highly toxic reagents, uses green solvents, low waste (E-factor) rsc.orgnih.govbohrium.com
Na₂S₂O₈-Mediated SynthesisPrimary Amine, Carbon Disulfide, Na₂S₂O₈WaterUses water as solvent, good chemoselectivity, tolerates diverse functional groups rsc.org
"One-Pot" DesulfurizationPrimary Amine, Carbon Disulfide, DMT/NMM/TsO⁻Various (Microwave-assisted)Efficient one-pot procedure, satisfactory to very good yields mdpi.com

Deeper Mechanistic Elucidation of Biological Activities and Toxicity Profiles

Isothiocyanates (ITCs) as a class are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. nih.govresearchgate.netnih.govmdpi.com Studies have shown that ITCs can suppress tumor growth by inducing apoptosis and generating reactive oxygen species. researchgate.net A more profound understanding of their mechanism of action is emerging; for instance, certain ITCs like benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) have been found to inhibit deubiquitinating enzymes (DUBs) such as USP9x and UCH37. nih.gov This inhibition leads to the degradation of key proteins involved in cancer cell survival, such as the antiapoptotic protein Mcl-1 and the oncogenic fusion protein Bcr-Abl. nih.gov Furthermore, ITCs are known to modulate critical cellular signaling pathways, including the Nrf2/Keap1 and NF-κB pathways, which are central to cellular defense and inflammation. nih.gov

A crucial future avenue of research is to determine if this compound exhibits similar biological activities and, if so, to elucidate the specific molecular mechanisms involved. The presence of the trifluorophenyl group may significantly alter its potency, selectivity, and metabolic fate compared to non-fluorinated analogs.

Concurrently, establishing a comprehensive toxicity profile is paramount. Detailed toxicological studies on related compounds, such as phenyl isothiocyanate, have identified effects like thymic necrosis and elevated liver enzymes in animal models, as well as genotoxic potential in cell lines. ornl.gov Future research must conduct rigorous in vitro and in vivo studies to characterize the acute and chronic toxicity of this compound, identifying potential target organs and establishing a clear safety profile before any therapeutic applications can be considered.

Rational Drug Design and Optimization of Isothiocyanate-Based Therapeutics

The isothiocyanate functional group is a valuable pharmacophore for the development of new therapeutic agents. Rational drug design offers a powerful approach to harness and optimize the potential of this compound. This involves strategically modifying its structure to enhance desired biological activities while minimizing off-target effects and toxicity.

One successful strategy is the creation of hybrid molecules that combine the ITC moiety with another biologically active compound. For example, derivatives of Brefeldin A, an anticancer agent with significant toxicity, were synthesized with an isothiocyanate group, resulting in new compounds with potent activity against cervical cancer cells but no obvious toxicity to normal cells. nih.govmdpi.com Another approach involves designing ITC derivatives that target specific enzymes, such as the development of novel ITCs inspired by sulforaphane (B1684495) that act as potent and selective COX-2 inhibitors for anti-inflammatory therapy. rsc.org

For this compound, future research in drug design could focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the molecule and using computational (in silico) screening to predict how these changes affect biological activity, similar to studies performed on other ITCs to identify cardioprotective agents. nih.gov

Targeted Delivery: Incorporating the compound into targeted drug delivery systems, such as those that use linkers cleaved by tumor-specific enzymes, to ensure the active agent is released preferentially at the disease site, thereby increasing efficacy and reducing systemic side effects. acs.org

Fluorine-Specific Effects: Leveraging the unique properties of the trifluorophenyl group to improve pharmacokinetic properties, such as metabolic stability and membrane permeability, which are critical for drug efficacy.

Integration into Advanced Functional Materials and Nanotechnology

The unique electronic and chemical properties of this compound make it a promising candidate for integration into advanced materials and nanotechnology. The isothiocyanate group can react with various nucleophiles, allowing it to be grafted onto surfaces or incorporated into polymer chains, while the trifluorophenyl group can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. chemimpex.com

Emerging avenues in this area include:

Energy Storage: A related compound, 4-(trifluoromethyl)phenyl isothiocyanate, has been successfully used as an electrolyte additive to form a stable cathode-electrolyte interphase in high-nickel batteries, significantly improving their cycling lifespan. acs.org This provides a strong rationale for investigating this compound for similar applications in next-generation batteries.

Polymers and Coatings: The incorporation of fluorinated ITCs into polymers can enhance their performance characteristics, leading to materials with improved durability and resistance to heat and chemicals. chemimpex.com

Surface Functionalization: Isothiocyanates have been used to chemically modify surfaces like gold, silicon, and polyethylene, which is a fundamental step in creating biosensors, microarrays, and other advanced functional devices. sigmaaldrich.com

Nanomedicine: The isothiocyanate group can be used to anchor molecules to nanoparticles for therapeutic applications. For example, nanoparticles have been synthesized using an mPEG-isothiocyanate conjugate for the phototherapy of tumors, where the ITC moiety may also help deplete glutathione (B108866) in cancer cells, enhancing treatment efficacy. nih.gov This suggests a pathway for developing nanoparticles functionalized with this compound for targeted drug delivery and combination therapies.

Artificial Intelligence and Machine Learning Approaches for Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions far more efficiently than traditional methods. nih.gov For a compound like this compound, AI and ML can significantly accelerate research and development.

Future research should leverage these technologies in several key areas:

Predictive Modeling: ML algorithms can be trained on existing data from other isothiocyanates to predict the biological activities, physicochemical properties, and potential toxicity of this compound and its derivatives. nih.gov This can help prioritize which compounds to synthesize and test, saving time and resources.

Virtual Screening: AI can rapidly screen virtual libraries containing millions of potential derivatives of this compound against specific biological targets (e.g., cancer-related enzymes), identifying the most promising candidates for further investigation. nih.gov

De Novo Drug Design: Advanced AI techniques, such as generative adversarial networks (GANs) and graph neural networks (GNNs), can design entirely new molecules based on the this compound scaffold. nih.govnih.gov These models can be optimized to generate compounds with a desired set of properties, such as high potency, low toxicity, and good bioavailability. frontiersin.org

Materials Discovery: AI can be used to predict how the incorporation of this compound would affect the properties of materials, guiding the design of novel polymers, electrolytes, or functional coatings.

AI/ML ApplicationObjective in this compound ResearchPotential ImpactReference
Predictive ModelingForecast biological activity (e.g., anticancer) and toxicity profiles.Prioritizes synthesis and testing of the most promising compounds. nih.gov
Virtual ScreeningIdentify derivatives with high binding affinity to specific protein targets.Accelerates the discovery of lead compounds for drug development. nih.gov
De Novo DesignGenerate novel ITC-based molecules with optimized therapeutic properties.Creates new intellectual property and potential best-in-class drugs. frontiersin.org
Materials InformaticsPredict the performance of materials incorporating the compound.Speeds up the development of advanced functional materials for energy and electronics. acs.org

Q & A

Basic: What synthetic routes are available for preparing 2,3,4-trifluorophenyl isothiocyanate, and how do fluorination patterns affect reaction efficiency?

A common method involves reacting 2,3,4-trifluoroaniline with thiophosgene or a thiocyanate donor under controlled acidic conditions. Fluorine substituents at the 2,3,4-positions can sterically hinder the nucleophilic attack of the amine, requiring longer reaction times or elevated temperatures compared to non-fluorinated analogs. Solvent choice (e.g., dichloromethane or THF) and slow addition of reagents are critical to minimize side reactions like hydrolysis . Purity can be verified via GC or HPLC with fluorinated phenyl isothiocyanate standards .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

  • 19F NMR : Distinct chemical shifts for each fluorine atom (δ ~ -110 to -140 ppm) confirm substitution patterns.
  • IR Spectroscopy : A strong absorption band near 2050–2100 cm⁻¹ confirms the isothiocyanate (-NCS) group.
  • Mass Spectrometry : Molecular ion peaks at m/z 189.16 (M⁺) align with the molecular formula C₇H₂F₃NS .
    For crystallographic validation, X-ray diffraction using SHELXL or OLEX2 can resolve bond angles and confirm regiochemistry .

Advanced: How can structural discrepancies in crystallographic data for fluorinated isothiocyanates be resolved?

Discrepancies in electron density maps (e.g., disordered fluorine atoms) require iterative refinement in SHELXL using anisotropic displacement parameters. For twinned crystals, OLEX2’s twin refinement module can separate overlapping reflections. High-resolution data (<1.0 Å) is preferred to resolve fluorine’s low electron density. If unresolved, complementary techniques like solid-state NMR or DFT calculations (e.g., B3LYP/6-31G*) can validate the structure .

Advanced: What strategies optimize the use of this compound in multicomponent reactions (MCRs)?

In MCRs (e.g., Ugi or Passerini reactions), the electron-withdrawing trifluorophenyl group enhances the electrophilicity of the isothiocyanate, accelerating nucleophilic additions. However, competing side reactions (e.g., hydrolysis) necessitate anhydrous conditions and inert atmospheres. Pre-activation of the isothiocyanate with Lewis acids (e.g., ZnCl₂) can improve regioselectivity. Reaction progress should be monitored via TLC or in situ Raman spectroscopy .

Basic: What safety protocols are essential when handling this compound?

  • Storage : Keep at 0–6°C under nitrogen to prevent polymerization or moisture ingress .
  • Handling : Use fume hoods, nitrile gloves, and eye protection. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite.
  • Disposal : Treat with excess ethanol to hydrolyze the isothiocyanate group before incineration .

Advanced: How does the fluorine substitution pattern influence the reactivity of phenyl isothiocyanates in click chemistry?

The 2,3,4-trifluoro configuration increases electrophilicity at the isothiocyanate carbon, enhancing reactivity in thiol-ene or azide-alkyne cycloadditions. However, steric hindrance from adjacent fluorines can slow diffusion-controlled reactions. Kinetic studies (e.g., stopped-flow UV-Vis) show a 10–20% rate reduction compared to mono-fluorinated analogs. Computational modeling (e.g., Gaussian) can predict transition-state geometries and guide catalyst design .

Advanced: How can conflicting solubility data for this compound in polar solvents be reconciled?

Contradictions in solubility (e.g., DMSO vs. acetone) arise from solvent polarity and hydrogen-bonding capacity. Systematic solubility assays using the shake-flask method with UV quantification at λ = 260 nm are recommended. For DMSO, partial decomposition may occur over 24 hours, necessitating fresh solutions. COSMO-RS simulations can predict solvent compatibility and guide formulation .

Basic: What chromatographic methods separate this compound from byproducts?

  • Normal-phase HPLC : Use a silica column with hexane:ethyl acetate (95:5) and UV detection at 254 nm.
  • GC-MS : A DB-5ms column (30 m × 0.25 mm) with a temperature ramp (50°C to 250°C at 10°C/min) resolves volatile impurities.
    Retention times and mass fragments should be cross-referenced with databases like NIST or PubChem .

Advanced: What role does this compound play in synthesizing fluorinated heterocycles?

As a building block, it participates in cyclocondensation reactions to form triazoles or thiadiazoles. For example, reaction with hydrazines in ethanol at 80°C yields 1,2,4-triazole-3-thiol derivatives. Fluorine’s inductive effect increases ring stability but may require Pd-catalyzed cross-coupling for further functionalization .

Advanced: How can researchers address reproducibility issues in fluorinated isothiocyanate syntheses?

Batch-to-batch variability often stems from trace moisture or oxygen. Implement strict Schlenk techniques for reagent transfer and use molecular sieves (3Å) in solvents. Document reaction parameters (e.g., stirring rate, cooling rate) meticulously. Collaborative studies using platforms like Zenodo can benchmark protocols and identify critical control points .

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2,3,4-Trifluorophenyl isothiocyanate

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